5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including oxazole, pyrimidine, and sulfanyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Mechanism of Action
Target of action
Indole derivatives and pyrrolopyrimidines have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of indole derivatives and pyrrolopyrimidines can vary widely depending on the specific compound and its targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Biochemical pathways
Indole derivatives and pyrrolopyrimidines can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, some indole derivatives are known to inhibit xanthine oxidase, a key enzyme in the purine metabolism pathway
Result of action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. Indole derivatives and pyrrolopyrimidines have been found to have a wide range of effects, including inhibiting the growth of cancer cells, reducing inflammation, and combating microbial infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions to form the desired heterocyclic framework. For instance, the reaction of 5-methyl-2-phenyl-1,3-oxazole with a suitable sulfanyl reagent, followed by cyclization with a pyrimidine derivative, can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the oxazole or pyrimidine rings, leading to partially or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or oxazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or catalytic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for interactions with various biological targets, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound shares structural similarities with the oxazole and pyrimidine rings.
5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide: Similar in terms of the imidazole and phenyl groups.
Pyrido[2,3-d]pyrimidin-5-one: Contains a pyrimidine ring similar to the target compound.
Uniqueness
5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(3-methylbutyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2S/c1-19(2)15-16-33-28(34)26-25(23(17-32(26)4)21-11-7-5-8-12-21)31-29(33)36-18-24-20(3)35-27(30-24)22-13-9-6-10-14-22/h5-14,17,19H,15-16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBAIGDFVFZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CCC(C)C)N(C=C4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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